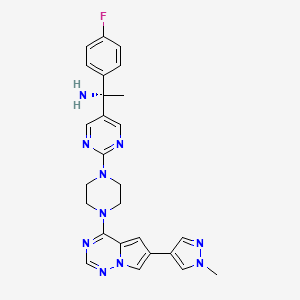
Avapritinib
Descripción general
Descripción
Avapritinib, also known as BLU-285, is a selective tyrosine kinase inhibitor of KIT and platelet-derived growth factor receptor alpha (PDGFRA). It is used to treat a certain type of stomach, bowel, or esophagus cancer called gastrointestinal stromal tumor (GIST) that cannot be treated with surgery or that has spread to other parts of the body (metastatic), and that is caused by a certain PDGFRA gene mutation .
Molecular Structure Analysis
Avapritinib is a type I kinase inhibitor that binds to the active kinase conformation . It was designed to inhibit PDGFRA-D842V and iso-structurally mutated KIT-D816V/H or similar mutants of the activation loop .Physical And Chemical Properties Analysis
Avapritinib is a small molecule with a molecular weight of 498.57 and a chemical formula of C26H27FN10 . It is a potent and selective oral inhibitor of the tyrosine kinase most commonly mutated in systemic mastocytosis .Aplicaciones Científicas De Investigación
Treatment of Systemic Mastocytosis
Avapritinib has shown promise in the treatment of systemic mastocytosis, a condition characterized by the overproduction of mast cells. It targets KIT mutation-driven tyrosine kinase activity, which is often found in this disease . Clinical trials have demonstrated its efficacy and safety in patients with indolent systemic mastocytosis (ISM), providing a new therapeutic option for a condition with historically limited treatments .
Advanced Systemic Mastocytosis
In cases of advanced systemic mastocytosis (ASM), avapritinib has been under investigation for its potential to improve patient outcomes. ASM is a more aggressive form of mastocytosis, and avapritinib’s targeted approach could offer a significant advancement in managing this challenging condition .
Gastrointestinal Stromal Tumors (GIST)
Avapritinib is being studied for its effectiveness against gastrointestinal stromal tumors. It inhibits specific mutants like PDGFRα D842V and KIT exon 17, which are implicated in the pathogenesis of GIST. Early studies suggest rapid responses to treatment with avapritinib in patients with GIST .
Myeloproliferative Neoplasms
The compound’s inhibitory action on mutant kinases makes it a candidate for treating various myeloproliferative neoplasms. These are a group of disorders caused by the overproduction of blood cells due to abnormal development and function of the bone marrow’s stem cells .
Research Tool in Kinase Biology
Beyond therapeutic applications, avapritinib serves as a valuable research tool in kinase biology. Its high selectivity and potency enable researchers to study the biochemical pathways and disease mechanisms where KIT and PDGFRA play crucial roles .
Potential in Pediatric Mastocytosis
While most research has focused on adult populations, there’s potential for avapritinib to be applied in pediatric cases of mastocytosis. This would require careful clinical trials to assess its safety and efficacy in children, given the differences in disease presentation and progression .
Combination Therapy
Avapritinib may be used in combination with other therapies to enhance treatment efficacy. For instance, combining it with other targeted agents or chemotherapy could potentially lead to better outcomes in various cancers where KIT and PDGFRA mutations are present .
Diagnostic Aid
Lastly, avapritinib could assist in the diagnosis of diseases related to KIT and PDGFRA mutations. By observing the response to the drug, clinicians might better understand the underlying genetic drivers of a patient’s condition, aiding in the selection of appropriate treatments .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1S)-1-(4-fluorophenyl)-1-[2-[4-[6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl]piperazin-1-yl]pyrimidin-5-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN10/c1-26(28,20-3-5-22(27)6-4-20)21-13-29-25(30-14-21)36-9-7-35(8-10-36)24-23-11-18(16-37(23)33-17-31-24)19-12-32-34(2)15-19/h3-6,11-17H,7-10,28H2,1-2H3/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYRIWUZIJHQKQ-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)(C2=CN=C(N=C2)N3CCN(CC3)C4=NC=NN5C4=CC(=C5)C6=CN(N=C6)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C1=CC=C(C=C1)F)(C2=CN=C(N=C2)N3CCN(CC3)C4=NC=NN5C4=CC(=C5)C6=CN(N=C6)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027935 | |
| Record name | Avapritinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Avapritinib has a negative modulating effect on the transporters ABCB1 and ABCG2, which mediate the multidrug resistance phenotype of some cancers. This modulation may be due to interactions of avapritinib with the drug binding pocket of these transporters. Negative modulation of these transporters, resensitizes cancerous cells to treatment with chemotherapeutic agents like [paclitaxel]. | |
| Record name | Avapritinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15233 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Avapritinib | |
CAS RN |
1703793-34-3 | |
| Record name | Avapritinib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1703793343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avapritinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15233 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Avapritinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AVAPRITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/513P80B4YJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



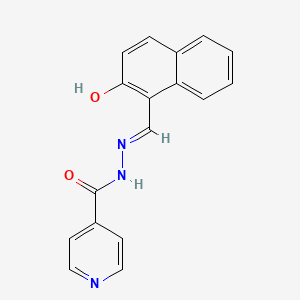
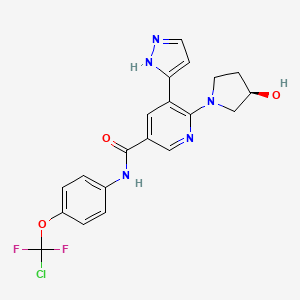
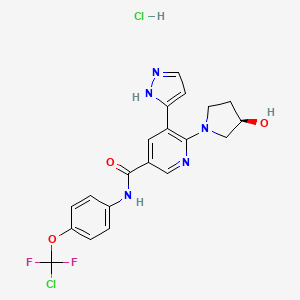
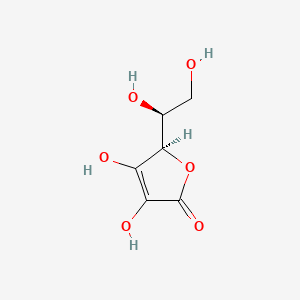
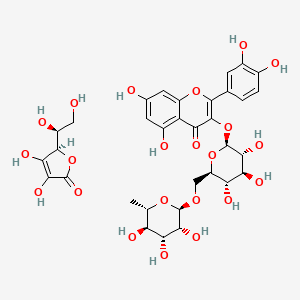
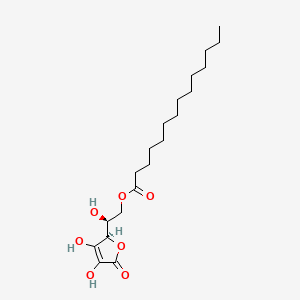
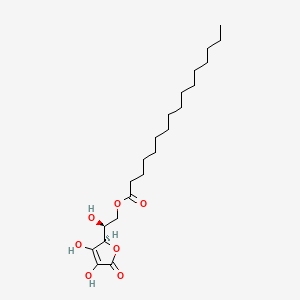
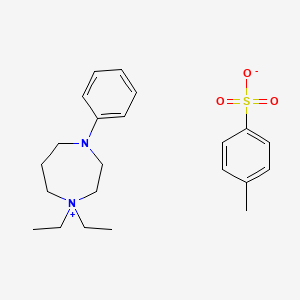
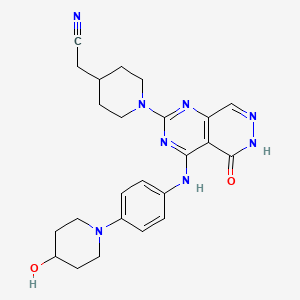
![N-Furfuryl-N-[alpha-(4-methoxybenzylcarbamoyl)-4-hydroxybenzyl]-4-amino-3-carbamoylisothiazole-5-carboxamide](/img/structure/B605630.png)
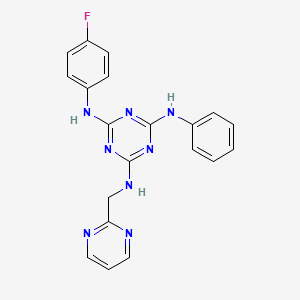
![(6-(1-((6-Methoxypyridin-3-yl)methyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-yl)(4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methanone](/img/structure/B605634.png)
![4-[[[1-(Quinolin-2-ylmethyl)-5-(trifluoromethyl)indole-7-carbonyl]amino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B605637.png)
![(2E)-2-[7-fluoro-1-(2-methylpropyl)-2-oxoindol-3-ylidene]acetic acid](/img/structure/B605638.png)